molecular formula C10H5F2NO2S B1358609 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid CAS No. 1017452-64-0

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

Cat. No. B1358609
M. Wt: 241.22 g/mol
InChI Key: OTYUISIBOBUOEO-UHFFFAOYSA-N
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Description

“2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5F2NO2S . It has a molecular weight of 241.22 g/mol. This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid” consists of a thiazole ring attached to a carboxylic acid group and a 2,6-difluorophenyl group . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom . The 2,6-difluorophenyl group consists of a phenyl ring with fluorine atoms attached at the 2 and 6 positions .


Physical And Chemical Properties Analysis

“2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid” is a powder that is typically stored at room temperature . It has a molecular weight of 241.22 g/mol. The InChI key for this compound is OTYUISIBOBUOEO-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antimicrobial activity . Method: The in vitro antibacterial and antifungal activities of thiazole derivatives are evaluated using the broth microdilution method . Results: Thiazole derivatives have shown activity against Gram-positive bacteria like Enterococcus faecalis, Gram-negative bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and yeast like C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

Antioxidant Activity

Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antioxidant activity . Method: The antioxidant activity of thiazole derivatives is usually evaluated using various in vitro assays . Results: Thiazole derivatives have shown significant antioxidant activity .

Analgesic Activity

Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have analgesic activity . Method: The analgesic activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant analgesic activities .

Anti-inflammatory Activity

Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have anti-inflammatory activity . Method: The anti-inflammatory activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant anti-inflammatory activities .

Antitumor and Cytotoxic Activity

Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antitumor and cytotoxic activity . Method: The antitumor and cytotoxic activity of thiazole derivatives is usually evaluated using various in vitro assays . Results: Certain thiazole derivatives demonstrated potent effects on various human tumor cell lines .

Trypanocidal Activity

Field: Medicinal Chemistry Application: Certain thiazole derivatives have shown trypanocidal activity . Method: The trypanocidal activity of thiazole derivatives is usually evaluated using various in vitro assays . Results: Compounds bearing a 1,3-thiazole ring exhibited trypanocidal activity in the range of IC 50 = 0.42 μM and IC 50 = 0.80 μM .

Antihypertensive Activity

Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antihypertensive activity . Method: The antihypertensive activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant antihypertensive activities .

Antischizophrenia Activity

Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antischizophrenia activity . Method: The antischizophrenia activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant antischizophrenia activities .

Anti-HIV Activity

Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have anti-HIV activity . Method: The anti-HIV activity of thiazole derivatives is usually evaluated using various in vitro assays . Results: Certain thiazole derivatives demonstrated potent effects on HIV .

Hypnotics Activity

Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have hypnotics activity . Method: The hypnotics activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant hypnotics activities .

Antiallergic Activity

Field: Medicinal Chemistry Application: Thiazole derivatives have been found to have antiallergic activity . Method: The antiallergic activity of thiazole derivatives is usually evaluated using various in vivo assays . Results: Among the tested compounds, certain thiazole derivatives showed significant antiallergic activities .

Safety And Hazards

The safety data sheet for “2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYUISIBOBUOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640662
Record name 2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

CAS RN

1017452-64-0
Record name 2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate (1.0 eq.) in 2:1 THF/MeOH (0.17 M) was added 1.0 M LiOH (2.0 eq.). After standing for 16 hours, 1.0 M HCl (2.0 eq.) was added and the THF/MeOH was removed in vacuo. The resulting solid was filtered, rinsed with H2O and dried, yielding 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid (88%) as a crusty solid. LCMS (m/z): 251.1 (MH+); LC Rt=2.68 min.
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THF MeOH
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate (1.72 g, 6.39 mmol) in THF (40.0 mL), lithium hydroxide monohydrate (1.51 g, 36.0 mmol) was added followed by water (10.0 mL). The mixture was stirred at 60° C. for 5 h. The reaction mixture was then cooled to 0° C., and 6 M HCl was added slowly until the pH reached 2. The mixture was diluted with EtOAc (250 mL), washed with brine (200 mL), dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (0-30% MeOH in DCM) to give the title compound as a white solid (1.49 g, 97%). LCMS calc. for C10H6F2NO2S (M+H)+: m/z=242.0. found 242.0.
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1.72 g
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1.51 g
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40 mL
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10 mL
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250 mL
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid
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2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid
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2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid
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2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 5
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid
Reactant of Route 6
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

Citations

For This Compound
5
Citations
MT Burger, G Nishiguchi, W Han, J Lan, R Simmons… - 2015 - ACS Publications
Pan proviral insertion site of Moloney murine leukemia (PIM) 1, 2, and 3 kinase inhibitors have recently begun to be tested in humans to assess whether pan PIM kinase inhibition may …
Number of citations: 80 pubs.acs.org
R Xiang, M Lu, T Wu, C Yang, Y Jia, X Liu… - European Journal of …, 2023 - Elsevier
Despite the recent development of PIM inhibitors based on N-(pyridin-3-yl)acetamide scaffold for acute myeloid leukemia (AML), the structural-activity relationship (SAR) associated with …
Number of citations: 3 www.sciencedirect.com
X Wang, W Blackaby, V Allen, GKY Chan… - Journal of Medicinal …, 2019 - ACS Publications
Pim kinases have been targets of interest for a number of therapeutic areas. Evidence of durable single-agent efficacy in human clinical trials validated Pim kinase inhibition as a …
Number of citations: 31 pubs.acs.org
W Han, Y Ding, Z Chen, JL Langowski… - Journal of Medicinal …, 2020 - ACS Publications
Overexpression of PIM 1, 2, and 3 kinases is frequently observed in many malignancies. Previously, we discovered a potent and selective pan-PIM kinase inhibitor, compound 2, …
Number of citations: 2 pubs.acs.org
L Kategaya, P Di Lello, L Rougé, R Pastor, KR Clark… - Nature, 2017 - nature.com
The ubiquitin system regulates essential cellular processes in eukaryotes. Ubiquitin is ligated to substrate proteins as monomers or chains and the topology of ubiquitin modifications …
Number of citations: 261 www.nature.com

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